Phosphonic acid, 1H-imidazol-1-yl-
Description
Nomenclature and Structural Elucidation of Phosphonic acid, 1H-imidazol-1-yl-
The systematic naming and identification of a chemical compound are fundamental to scientific communication. For Phosphonic acid, 1H-imidazol-1-yl-, the nomenclature reflects its constituent parts. The IUPAC name is (1H-imidazol-1-yl)phosphonic acid. The structure is characterized by a phosphonic acid group [-P(O)(OH)₂] attached to a nitrogen atom of the 1H-imidazole ring.
This compound is registered under several CAS Numbers depending on its specific form, with related structures like [1-hydroxy-2-(1H-imidazol-1-yl)ethylidene]bis-phosphonic acid being identified by CAS number 118072-93-8. sinfoochem.comresearchgate.net The core molecule's structural formula is C₃H₅N₂O₃P. guidechem.com The arrangement of the imidazole (B134444) and phosphonic acid groups allows for a range of intermolecular interactions, including hydrogen bonding, which plays a crucial role in its solid-state structure and interaction with other molecules. nsf.gov
Table 1: Chemical and Physical Properties of Phosphonic acid, 1H-imidazol-1-yl- and Related Structures
| Property | Value |
|---|---|
| IUPAC Name | (1H-imidazol-1-yl)phosphonic acid |
| Molecular Formula | C₃H₅N₂O₃P |
| Related CAS Number | 118072-93-8 ([1-hydroxy-2-(1H-imidazol-1-yl)ethylidene]bis-phosphonic acid) sinfoochem.comresearchgate.net |
| Synonyms | Imidazole-1-phosphonic acid |
Historical Context and Foundational Research on Phosphonic acid, 1H-imidazol-1-yl-
The study of imidazole derivatives has a long history, with the imidazole ring being a core component of essential biomolecules like the amino acid histidine. nih.gov Research into phosphonic acids has also been extensive, particularly focusing on their synthesis and application as analogues of amino acids and phosphates. frontiersin.org Foundational research on Phosphonic acid, 1H-imidazol-1-yl- and similar structures has been driven by the need for versatile building blocks in medicinal chemistry and materials science.
The synthesis of related imidazole-containing phosphonates often involves the reaction of an imidazole derivative with a phosphorus-containing electrophile. nuph.edu.ua For instance, methods for preparing related bisphosphonic acids, such as Zoledronic acid, involve the reaction of imidazol-1-ylacetic acid with phosphorous acid and a phosphorus trihalide. google.com These synthetic methodologies, developed over recent decades, have been crucial in providing access to these compounds for further study and have laid the groundwork for exploring their properties and potential applications. researchgate.netresearchgate.net
Contemporary Research Paradigms and Emerging Frontiers for Phosphonic acid, 1H-imidazol-1-yl-
Current research involving Phosphonic acid, 1H-imidazol-1-yl- and its derivatives is diverse, spanning materials science, coordination chemistry, and medicinal chemistry research. The ability of the phosphonic acid group to strongly bind to metal oxides and the coordinating properties of the imidazole ring make these molecules excellent candidates for surface modification and the construction of novel materials.
One significant area of contemporary research is the use of imidazole phosphonic acids as ligands for creating metal-organic frameworks (MOFs) and coordination polymers. nuph.edu.ua These materials are investigated for various applications, including gas storage and catalysis. Furthermore, the combination of an acidic phosphonic acid group and a proton-accepting/donating imidazole ring has led to research into proton-conducting materials. acs.org Composites made from imidazole and phosphonic acid-modified silica (B1680970) have been studied for their potential use in proton-exchange membranes for fuel cells, where the imidazole facilitates proton transport via a Grotthuss-type mechanism. acs.org
In the realm of medicinal chemistry, the broader class of imidazole-containing phosphonates is explored for various biological activities. nih.gov While this specific compound is a building block, related structures are investigated as enzyme inhibitors or as scaffolds for developing new therapeutic agents. researchgate.netuit.no For example, phosphonate (B1237965) derivatives are studied as potential anticancer agents and for their role in bone metabolism. nih.govnih.gov The versatility of the imidazole-phosphonic acid scaffold ensures its continued exploration in the development of new functional molecules and materials. acs.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
imidazol-1-ylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N2O3P/c6-9(7,8)5-2-1-4-3-5/h1-3H,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBBTLBZDGUKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935102 | |
| Record name | 1H-Imidazol-1-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15496-31-8 | |
| Record name | Phosphorylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015496318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazol-1-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Chemistry of Phosphonic Acid, 1h Imidazol 1 Yl
Established Synthetic Routes for Phosphonic acid, 1H-imidazol-1-yl-
The preparation of 1H-imidazol-1-yl- phosphonic acid and its precursors, such as imidazol-1-yl-acetic acid, has been approached through various established methods. A common strategy involves the N-alkylation of imidazole (B134444) with a suitable haloester, followed by hydrolysis.
One prominent route to a related and commercially significant compound, zoledronic acid, a bisphosphonate containing an imidazole ring, starts with the synthesis of imidazol-1-yl-acetic acid. This intermediate can be prepared by reacting imidazole with chloroacetyl chloride and benzyl (B1604629) alcohol in a one-pot synthesis to yield benzyl 1-imidazolylacetate. google.com Subsequent debenzylation via catalytic hydrogenolysis or acidic hydrolysis affords imidazol-1-ylacetic acid. google.com This intermediate is then converted to the final bisphosphonic acid product. google.com
Another established method for synthesizing imidazol-1-yl-acetic acid involves the reaction of imidazole with tert-butyl chloroacetate (B1199739) in a solvent-free environment. ajgreenchem.com The resulting imidazol-1-yl-acetic acid tert-butyl ester is then hydrolyzed to the desired acid. ajgreenchem.com While effective, this method can sometimes lead to the formation of a di-acid impurity due to the nature of the condensation reaction. ajgreenchem.com
The direct phosphorylation of imidazole derivatives represents another synthetic avenue. For instance, 4-phosphorylated imidazoles can be synthesized using metallic derivatives of imidazole with phosphorus halides or through a cross-coupling reaction of halogenated imidazoles with dialkyl phosphites in the presence of a palladium catalyst. nuph.edu.ua
Innovative Synthetic Strategies for Phosphonic acid, 1H-imidazol-1-yl- Analogs and Derivatives
Recent research has focused on developing novel and more efficient synthetic strategies for producing analogs and derivatives of 1H-imidazol-1-yl-phosphonic acid. These innovative approaches often aim to improve yields, reduce reaction steps, and introduce diverse functionalities into the target molecules.
One such innovative strategy involves a visible-light-promoted radical difluoromethylation and cyclization reaction of unactivated alkenes in benzimidazoles. beilstein-journals.org This method allows for the synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles under mild, metal-free conditions. beilstein-journals.org
Another novel approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to prepare acyclic nucleoside phosphonates that incorporate a (1H-1,2,3-triazol-4-yl)phosphonic acid moiety. researchgate.net This "click chemistry" approach offers high regioselectivity and efficiency in creating complex phosphonate (B1237965) analogs. researchgate.net
Furthermore, the synthesis of imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids has been explored as potential inhibitors of Rab geranylgeranyl transferase. frontiersin.org These syntheses often involve multi-step sequences, including Suzuki or Mizoroki-Heck coupling reactions to introduce various substituents on the imidazole ring system. frontiersin.org
Optimization of Reaction Conditions for Phosphonic acid, 1H-imidazol-1-yl- Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of 1H-imidazol-1-yl-phosphonic acid and its derivatives. Key parameters that are often fine-tuned include the choice of solvent, base, catalyst, temperature, and reaction time.
In the synthesis of imidazol-1-yl-acetic acid, a precursor to zoledronic acid, the reaction of benzyl alcohol with chloroacetyl chloride was optimized by screening different solvents and bases. sciforum.net Dichloromethane as the solvent and N,N-diisopropylethylamine as the base were identified as the optimal conditions for the formation of benzyl 2-chloroacetate. sciforum.net For the subsequent reaction with imidazole, dimethylformamide (DMF) and potassium carbonate (K2CO3) were found to be the most suitable solvent and base, respectively. sciforum.net
For the synthesis of fused imidazo[1,2-a]pyrimidines, a palladium-catalyzed intramolecular dehydrogenative coupling reaction was developed. researchgate.net The optimization of this reaction involved screening various metal catalysts, with PdCl2 demonstrating the best results. researchgate.net Further fine-tuning of palladium salts confirmed that PdCl2 was the most effective catalyst for this transformation. researchgate.net
The choice of a strong base, such as potassium tertiary butoxide, has been shown to be preferable in the N-alkylation of imidazole with haloesters to minimize the formation of di-acid impurities. ajgreenchem.com
Purity Assessment and Isolation Techniques for Synthetic Phosphonic acid, 1H-imidazol-1-yl-
Ensuring the purity of the final product is paramount. Various analytical and preparative techniques are employed for the assessment of purity and isolation of synthetic 1H-imidazol-1-yl-phosphonic acid and its derivatives.
Purity Assessment:
Thin-Layer Chromatography (TLC): TLC is a common technique used to monitor the progress of reactions. ajgreenchem.comsciforum.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are extensively used to confirm the structure and assess the purity of the synthesized compounds. frontiersin.orgfrontiersin.org
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the synthesized molecules, further confirming their identity. frontiersin.org
Melting Point (mp): The melting point of a solid product is a good indicator of its purity. ajgreenchem.com
Isolation and Purification Techniques:
Crystallization: Crystallization from a suitable solvent is a widely used method for purifying solid products. google.comfrontiersin.org For example, 2-(imidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic acid can be purified by crystallization from water. google.com
Filtration: Filtration is used to separate solid products from the reaction mixture. prepchem.commdpi.com
Evaporation: Solvents are often removed under reduced pressure to isolate the desired compound. prepchem.com
Column Chromatography: This technique is used for the purification of compounds that are not easily crystallized. acs.org
Reactivity Profiles and Mechanistic Investigations of Phosphonic Acid, 1h Imidazol 1 Yl
Electrophilic and Nucleophilic Reactivity of Phosphonic acid, 1H-imidazol-1-yl-
The reactivity of Phosphonic acid, 1H-imidazol-1-yl- is characterized by the interplay between the phosphonic acid group and the imidazole (B134444) ring. The phosphorus atom in the phosphonic acid moiety is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is a general feature of organophosphorus compounds. For instance, imidazole itself can act as a nucleophile and attack the phosphorus center of organophosphates, leading to the formation of N-phosphorylated intermediates scielo.brresearchgate.net. This suggests that in intermolecular reactions, the phosphorus atom of one molecule of Phosphonic acid, 1H-imidazol-1-yl- could be attacked by a nucleophile.
The imidazole ring, on the other hand, can exhibit both nucleophilic and electrophilic properties. The lone pair of electrons on the non-protonated nitrogen atom makes the imidazole ring a potent nucleophile. This nucleophilicity is evident in its reactions with various electrophiles. For example, imidazoles can react with organophosphorus halides, initially forming N-phosphorylated imidazolium (B1220033) salts acs.org. In the context of Phosphonic acid, 1H-imidazol-1-yl-, the imidazole ring has already undergone N-alkylation with the phosphonic acid group. However, the other nitrogen atom in the ring could potentially act as a nucleophilic center in certain reactions.
The imidazole ring can also be subject to electrophilic attack, particularly at the carbon atoms of the ring, although this is less common. The reactivity of the imidazole ring towards electrophiles can be influenced by the nature of the substituents.
It is important to note that specific experimental studies on the electrophilic and nucleophilic reactions of Phosphonic acid, 1H-imidazol-1-yl- are not extensively documented in the reviewed literature. However, based on the general reactivity of phosphonic acids and imidazoles, a summary of expected reactivity is presented in the table below.
| Reactant Type | Site of Attack on Phosphonic acid, 1H-imidazol-1-yl- | Expected Product Type |
| Strong Nucleophile (e.g., OH⁻) | Phosphorus atom | Hydrolysis or substitution products |
| Electrophile (e.g., alkyl halide) | Nitrogen atom of the imidazole ring | Quaternary imidazolium salt |
Proton Transfer and Acid-Base Equilibria of Phosphonic acid, 1H-imidazol-1-yl-
The acid-base properties of Phosphonic acid, 1H-imidazol-1-yl- are determined by the ionizable protons of the phosphonic acid group and the basic nitrogen atom of the imidazole ring. Phosphonic acids are dibasic acids, meaning they can donate two protons. The pKa values for the first and second deprotonation of phosphonic acids typically fall in the ranges of 1-3 and 6-8, respectively.
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The pKa of the conjugate acid of imidazole is approximately 7, indicating that the imidazole ring is a moderately good base and will be protonated at acidic pH. The N-H proton of the imidazole ring is weakly acidic, with a pKa of about 14.5.
The protonation state of the molecule will significantly impact its chemical properties and biological activity. The table below summarizes the expected protonation states of Phosphonic acid, 1H-imidazol-1-yl- at different pH ranges, based on the typical pKa values of phosphonic acids and imidazoles.
| pH Range | Predominant Species | Charge |
| < 2 | Fully protonated | Positive |
| 2 - 7 | Monoanionic (first phosphonic acid deprotonation) | Neutral or Zwitterionic |
| 7 - 9 | Dianionic (second phosphonic acid deprotonation) | Negative |
| > 9 | Trianionic (imidazole N-H deprotonation, if applicable) | More Negative |
Hydrolytic Stability and Degradation Pathways of Phosphonic acid, 1H-imidazol-1-yl-
The hydrolytic stability of Phosphonic acid, 1H-imidazol-1-yl- is a critical aspect of its chemical profile. The P-N bond in N-phosphorylated imidazoles is known to be susceptible to hydrolysis. The rate of hydrolysis is dependent on factors such as pH and temperature.
Studies on related N-phosphorylated compounds indicate that hydrolysis can proceed through different mechanisms depending on the reaction conditions. Under acidic conditions, the imidazole ring can be protonated, which may facilitate the cleavage of the P-N bond. In neutral or basic conditions, nucleophilic attack of water or hydroxide (B78521) ions on the phosphorus center is the likely pathway for hydrolysis.
The degradation of Phosphonic acid, 1H-imidazol-1-yl- through hydrolysis would likely yield imidazole and phosphoric acid as the final products. The formation of intermediate species during the hydrolysis process is also possible.
A general representation of the hydrolytic degradation is shown below:
Phosphonic acid, 1H-imidazol-1-yl- + H₂O → Imidazole + Phosphoric acid
Radical Reactivity and Redox Chemistry of Phosphonic acid, 1H-imidazol-1-yl-
The radical reactivity and redox chemistry of Phosphonic acid, 1H-imidazol-1-yl- are not well-documented. However, both phosphonic acids and imidazoles have been investigated for their roles in radical reactions and redox processes.
Some phosphonic acids have been reported to act as radical scavengers rsc.org. This activity is attributed to the ability of the phosphonic acid group to react with and neutralize free radicals. Density functional theory calculations have suggested that the activation energy for the hydroxyl radical scavenging reaction of an alkyl phosphonic acid is low, indicating an effective radical scavenging pathway rsc.org.
Imidazole and its derivatives have also been shown to possess radical scavenging activity. Phenol-imidazole conjugates, for instance, have demonstrated the ability to scavenge DPPH and hydroxyl radicals nih.gov. The mechanism of radical scavenging by imidazoles can involve hydrogen atom transfer from the N-H group or addition of radicals to the imidazole ring.
Given the presence of both a phosphonic acid group and an imidazole ring, it is plausible that Phosphonic acid, 1H-imidazol-1-yl- could exhibit radical scavenging properties. However, without specific experimental data, this remains a hypothesis.
Regarding redox chemistry, some organophosphorus compounds fused with imidazole-2-thione have been shown to undergo reversible redox chemistry acs.org. This suggests that the combination of phosphorus and imidazole moieties can lead to electrochemically active molecules. The redox potential of such compounds is a key parameter in their potential applications in areas like battery technology. The specific redox properties of Phosphonic acid, 1H-imidazol-1-yl- would need to be investigated to determine its potential in this area.
Coordination Chemistry and Metal Complexation of Phosphonic Acid, 1h Imidazol 1 Yl
Ligand Characteristics and Binding Modes of Phosphonic acid, 1H-imidazol-1-yl-
Phosphonic acid, 1H-imidazol-1-yl-, possesses distinct chemical functionalities that make it a versatile ligand in coordination chemistry. The molecule features a phosphonic acid group (-PO(OH)₂) and an imidazole (B134444) ring, both of which can participate in binding to metal ions. The imidazole ring contains two nitrogen atoms, but only the imine nitrogen (HC=N-CH) is basic and typically binds to metal ions, acting as a sigma-donor ligand. wikipedia.org The basicity of the imidazole nitrogen is intermediate between that of pyridine (B92270) and ammonia. wikipedia.org
The phosphonate (B1237965) group, on the other hand, can exhibit a variety of binding modes. Depending on the deprotonation state, it can coordinate as a monodentate, bidentate, or tridentate ligand. Furthermore, it can act as a bridging ligand to link multiple metal centers, facilitating the formation of one-, two-, or three-dimensional coordination polymers. The combination of the N-donor from the imidazole and the O-donors from the phosphonate group allows for the ligand to be potentially bidentate or to act as a bridging linker in more complex structures. The presence of both a heterocyclic N-donor and an oxo-anionic P-donor group offers multiple possibilities for creating intricate coordination environments.
Synthesis and Structural Analysis of Metal-Phosphonic acid, 1H-imidazol-1-yl- Complexes
The synthesis of metal complexes with Phosphonic acid, 1H-imidazol-1-yl- typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent or solvent mixture. Solvothermal and hydrothermal methods are commonly employed to promote the crystallization of the resulting coordination polymers or metal-organic frameworks (MOFs). nih.gov The choice of reaction conditions, such as temperature, pH, and the presence of auxiliary ligands, can significantly influence the final structure of the complex. rsc.org
Spectroscopic and Electronic Properties of Phosphonic acid, 1H-imidazol-1-yl- Coordination Compounds
A variety of spectroscopic techniques are employed to characterize the coordination compounds of Phosphonic acid, 1H-imidazol-1-yl-.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the P=O and P-O bonds in the phosphonate group, as well as changes in the vibrational modes of the imidazole ring, provide evidence of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, solution and solid-state NMR spectroscopy can provide detailed information about the structure of the complex. 31P NMR is particularly useful for probing the local environment of the phosphorus atom and can indicate its coordination mode. 1H and 13C NMR are used to characterize the organic part of the ligand within the complex. researchgate.netnih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic properties of the metal complexes can be investigated using UV-Vis spectroscopy. The absorption bands can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, providing insights into the electronic structure of the complex.
Magnetic Measurements: For complexes containing paramagnetic metal ions, magnetic susceptibility measurements are used to determine the magnetic moment of the metal center, which can provide information about its oxidation state and spin state. These measurements can also reveal the nature of magnetic interactions between metal centers in polynuclear complexes or coordination polymers. rsc.org
Applications of Phosphonic acid, 1H-imidazol-1-yl- Metal Complexes in Advanced Materials
The ability of Phosphonic acid, 1H-imidazol-1-yl- to form robust and porous coordination polymers, particularly metal-organic frameworks (MOFs), has led to their investigation in a range of applications. nih.govnih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, and they often exhibit high surface areas and tunable pore sizes. berkeley.edu
The incorporation of phosphonate groups into MOFs can enhance their thermal and chemical stability. berkeley.edu Potential applications for MOFs based on Phosphonic acid, 1H-imidazol-1-yl- and related ligands include:
Catalytic Functions and Reaction Pathways Involving Phosphonic Acid, 1h Imidazol 1 Yl
Organic Catalysis Mediated by Phosphonic acid, 1H-imidazol-1-yl- and its Derivatives
While direct use of Phosphonic acid, 1H-imidazol-1-yl- as an organic catalyst is not extensively documented, the broader family of related imidazole-containing acidic compounds has demonstrated significant catalytic activity. For instance, chiral phosphoric acids (CPAs) have emerged as powerful catalysts in asymmetric synthesis. The protonation of a Brønsted-basic imidazole (B134444) by a CPA catalyst can induce a significant bathochromic shift, enabling selective irradiation and highly enantioselective, diastereoselective, and regioselective photocycloadditions. This strategy has been successfully applied in the synthesis of dimeric truxinate natural products from C-cinnamoyl imidazoles orgsyn.org.
Furthermore, cyclic phosphonic acid has been utilized as a catalyst in the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted-1H-imidazoles unipi.it. This highlights the potential of the phosphonic acid group in facilitating complex organic transformations. The synthesis of 1,2-disubstituted benzimidazoles has also been efficiently catalyzed by phosphoric acid, acting as a homogeneous catalyst under mild conditions rsc.org. The acidic nature of these catalysts plays a crucial role in activating substrates and promoting the desired bond formations.
Derivatives of imidazole phosphonic acids have also been explored. For example, the synthesis of diethyl [(4-{(1H-benzo[d]imidazol-1-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate was achieved via a copper-catalyzed click chemistry reaction, demonstrating the utility of the imidazole phosphonate (B1237965) scaffold in constructing complex molecular architectures ej-chem.org.
Role of Phosphonic acid, 1H-imidazol-1-yl- in Biomimetic Catalysis and Enzyme Models
The imidazole moiety is a key component in the active sites of many enzymes, most notably in the "histidine brace" of lytic polysaccharide monooxygenases (LPMOs) which coordinate a copper ion whiterose.ac.uk. This has inspired the development of biomimetic catalysts that mimic the structure and function of these enzymatic systems.
Researchers have synthesized and studied tris(imidazole)-containing phosphine (B1218219) complexes as biomimetic catalysts. These complexes, in the presence of metal ions like Zn(II), can effectively catalyze the hydrolysis of esters such as p-nitrophenyl picolinate, mimicking the function of hydrolytic enzymes acs.org. The imidazole groups play a crucial role in coordinating the metal ion and activating the substrate.
In the context of LPMO models, a ligand system incorporating a primary amine and an imidazole group, namely (2S)-1-(1H-imidazol-4-yl)-3-[(pyridin-2-yl)methoxy]propan-2-amine, has been synthesized to model the histidine brace. The electronic environment of its copper complex was found to be similar to that of native LPMOs. When incorporated into a biotin-streptavidin system to create an artificial enzyme, the protein environment was shown to influence the electronic properties and reactivity of the copper complex, highlighting the importance of the surrounding matrix in biomimetic catalysis whiterose.ac.uk.
Furthermore, metal-organic frameworks (MOFs) containing imidazole-based ligands have been investigated as platforms for biomimetic catalysis. For example, pyrazolate-based cobalt(II)-containing MOFs have been studied for their ability to perform biomimetic oxidation reactions, where the entatic state of the metal center plays a key role researchgate.net.
Heterogeneous Catalytic Systems Incorporating Phosphonic acid, 1H-imidazol-1-yl- Moieties
The ability of the phosphonic acid group to strongly bind to metal oxides and form robust networks has been exploited in the development of heterogeneous catalysts. Metal phosphonate networks based on zoledronic acid, a derivative of 1H-imidazol-1-yl-phosphonic acid, have been shown to be effective heterogeneous catalysts for the chemical fixation of CO2. Specifically, a cobalt-based metal phosphonate, [Co3(HEIBPA)2(H3PO4)2(H2O)2], demonstrated efficient catalysis of the cycloaddition of CO2 with styrene (B11656) oxide under mild conditions. This catalyst was also found to be recyclable, maintaining its framework and catalytic activity over multiple cycles researchgate.netscispace.com.
Another approach involves the functionalization of bimetallic-organic frameworks (MOFs) with phosphorous acid tags. A bimetallic Fe/Co-MOF, MIL-88B(Fe2/Co), was post-synthetically modified to introduce –N(CH2PO3H2)2 groups. This acidic functionalized MOF served as an efficient and reusable heterogeneous catalyst for the solvent-free synthesis of pyrazolo[4,3-e]pyridine derivatives nih.gov.
The introduction of imidazole and phosphonate functionalities into nanocomposites has also been explored. For instance, a nanocomposite with both sulfonate (–SO3H) groups and imidazole units was shown to be a highly active catalyst for the synthesis of 4H-chromen-4-yl phosphonate derivatives under ultrasonic irradiation rsc.org.
Below is a table summarizing the performance of a heterogeneous catalyst derived from a 1H-imidazol-1-yl-phosphonic acid derivative in CO2 cycloaddition.
| Catalyst | Reaction | Substrate | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Recyclability |
|---|---|---|---|---|---|---|---|---|
| [Co3(HEIBPA)2(H3PO4)2(H2O)2] | CO2 Cycloaddition | Styrene oxide | TBAB (5 mol%) | 80 | 0.1 | 12 | High | Stable after 5 cycles |
Kinetic and Mechanistic Studies of Phosphonic acid, 1H-imidazol-1-yl- Catalyzed Reactions
Mechanistic insights into reactions involving phosphonate-containing compounds have been gained through various studies. For example, detailed mechanistic studies of (S)-2-hydroxypropylphosphonate ((S)-2-HPP) epoxidase (HppE), an enzyme that catalyzes the final step in fosfomycin (B1673569) biosynthesis, have revealed its ability to catalyze a biologically unprecedented 1,2-phosphono migration with an alternative substrate, (R)-1-HPP. This transformation is proposed to proceed through a carbocation intermediate, a finding supported by experiments with substrate analogues and model reactions. X-ray crystallography has provided a structural basis for the enzyme's ability to catalyze distinct reactions depending on the substrate's stereochemistry nih.govresearchgate.net.
Kinetic studies have also been performed on related systems. The thermal solvent desorption from new mixed-ligand copper(II) coordination polymers containing 1,3-bis(1H-imidazol-1-yl)propane has been investigated. The activation energies for desolvation were determined using the Ozawa, Flynn, and Wall methods, providing insights into the thermal properties and stability of these imidazole-containing materials acs.org. Such studies are crucial for understanding the behavior of these materials under catalytic conditions.
The hydrolysis of phosphonates, a key step in many synthetic and biological processes, is known to be catalyzed by both acids and bases. The imidazole group itself can act as a general base catalyst in the hydrolysis of phosphinic esters nih.gov. The interplay between the acidic phosphonic acid group and the basic imidazole moiety in 1H-imidazol-1-yl-phosphonic acid could therefore lead to complex and potentially self-catalyzed reaction mechanisms.
The following table presents data from a kinetic study on the thermal desolvation of a related imidazole-containing coordination polymer.
| Compound | Desolvation Process | Activation Energy (kJ mol-1) | Method |
|---|---|---|---|
| [Cu3(imp)4(sip)2]·2H2O | Single-step | 32-89 | Ozawa, Flynn, and Wall |
| {[Cu3(imp)6(H2O)2.5] (sip)2}·15 H2O | Two-step | 32-89 | Ozawa, Flynn, and Wall |
Theoretical and Computational Chemistry of Phosphonic Acid, 1h Imidazol 1 Yl
Quantum Chemical Investigations of Electronic Structure and Bonding in Phosphonic acid, 1H-imidazol-1-yl-
There is a lack of specific quantum chemical investigations into the electronic structure and bonding of Phosphonic acid, 1H-imidazol-1-yl- in the current body of scientific literature. Such studies would be invaluable for understanding the molecule's reactivity, stability, and intermolecular interactions. Key parameters that could be determined through quantum chemical calculations include:
Molecular Orbital Analysis: Understanding the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's electron-donating and accepting capabilities.
Charge Distribution: Analysis of the partial atomic charges would reveal the polarity of the molecule and identify potential sites for electrophilic and nucleophilic attack.
Bonding Analysis: Quantum theory of atoms in molecules (QTAIM) or natural bond orbital (NBO) analysis could elucidate the nature of the covalent and non-covalent interactions within the molecule, particularly the P-C and N-C bonds connecting the phosphonic acid and imidazole (B134444) moieties.
Without dedicated research, these fundamental electronic properties remain speculative.
Molecular Dynamics Simulations of Phosphonic acid, 1H-imidazol-1-yl- in Solution and Interfaces
No specific molecular dynamics (MD) simulation studies of Phosphonic acid, 1H-imidazol-1-yl- in solution or at interfaces have been found in the published literature. MD simulations would be instrumental in understanding the dynamic behavior of this molecule in various environments, which is crucial for its application in areas like proton-conducting membranes or as a surface modifier.
Potential areas of investigation using MD simulations would include:
Solvation Behavior: Simulating the molecule in aqueous and non-aqueous solvents would shed light on its hydration shell structure, diffusion characteristics, and the thermodynamics of solvation.
Interfacial Dynamics: For applications in materials science, MD simulations could model the adsorption and orientation of Phosphonic acid, 1H-imidazol-1-yl- on various surfaces, providing insights into its role in modifying surface properties.
Proton Transport Mechanisms: In the context of fuel cells, MD simulations could help elucidate the mechanisms of proton hopping between molecules and through a larger network, which is fundamental to its function as a proton conductor.
The absence of such studies limits the fundamental understanding of how this molecule behaves in realistic application environments.
DFT Calculations for Reaction Mechanism Elucidation of Phosphonic acid, 1H-imidazol-1-yl- Transformations
There is no available research that employs Density Functional Theory (DFT) calculations to elucidate the reaction mechanisms of transformations involving Phosphonic acid, 1H-imidazol-1-yl-. DFT is a powerful tool for mapping reaction pathways, identifying transition states, and calculating activation energies.
Potential reaction mechanisms that could be investigated using DFT include:
Synthesis Pathways: DFT calculations could be used to model the energetics of different synthetic routes to Phosphonic acid, 1H-imidazol-1-yl-, potentially identifying more efficient or higher-yielding reaction conditions.
Decomposition Mechanisms: Understanding the thermal or chemical decomposition pathways of the molecule is critical for assessing its stability in various applications.
Reactivity with other Species: DFT could be used to model the reactions of Phosphonic acid, 1H-imidazol-1-yl- with other molecules, such as its interaction with metal ions in the formation of metal-organic frameworks or its role in polymerization reactions.
Without these computational insights, the understanding of the reactivity and stability of Phosphonic acid, 1H-imidazol-1-yl- remains empirical.
Predictive Modeling of Spectroscopic Signatures for Phosphonic acid, 1H-imidazol-1-yl-
No studies focused on the predictive modeling of spectroscopic signatures for Phosphonic acid, 1H-imidazol-1-yl- were found. Computational spectroscopy is a valuable tool for interpreting experimental spectra and can aid in the identification and characterization of molecules.
The following spectroscopic properties could be predicted using computational methods:
Vibrational Spectra (IR and Raman): Time-dependent DFT (TD-DFT) calculations could predict the vibrational frequencies and intensities, aiding in the assignment of experimental IR and Raman spectra.
NMR Spectra: Calculation of nuclear magnetic shielding tensors could predict the ¹H, ¹³C, and ³¹P NMR chemical shifts, which are essential for structural elucidation.
Electronic Spectra (UV-Vis): TD-DFT could be used to calculate the electronic transition energies and oscillator strengths, providing a theoretical basis for interpreting UV-Vis absorption spectra.
The lack of such predictive models means that the interpretation of experimental spectra for this compound relies solely on empirical data and comparison with similar known compounds.
Supramolecular Assemblies and Self Organization of Phosphonic Acid, 1h Imidazol 1 Yl
Non-Covalent Interactions and Intermolecular Forces of Phosphonic acid, 1H-imidazol-1-yl-
The supramolecular behavior of Phosphonic acid, 1H-imidazol-1-yl- is primarily governed by a concert of non-covalent interactions. The phosphonic acid group is a strong hydrogen bond donor and acceptor, while the imidazole (B134444) moiety can participate in hydrogen bonding, coordination to metal centers, and π-π stacking interactions.
The phosphonic acid group, characterized by its P=O and P-OH functionalities, readily forms robust hydrogen bonds. These interactions can lead to the formation of dimeric motifs or extended chains, which are common in the solid-state structures of phosphonic acids. science.gov The imidazole ring, with its sp2-hybridized nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen). This versatility allows for the formation of diverse hydrogen-bonding networks. whut.edu.cnrsc.org Quantum-chemical studies have shown that the formation of additional non-covalent interactions can enhance the proton-donating ability of the imidazole ring. whut.edu.cn
Design and Construction of Supramolecular Architectures from Phosphonic acid, 1H-imidazol-1-yl-
The dual functionality of Phosphonic acid, 1H-imidazol-1-yl- makes it an ideal linker for the rational design and construction of a wide array of supramolecular architectures, including metal-organic frameworks (MOFs), coordination polymers, and hydrogen-bonded organic frameworks. kaust.edu.saresearchgate.netrsc.org The ability to tune the properties of these materials by modifying the organic linker is a key advantage of this approach. kaust.edu.sa
In the context of MOFs, the phosphonic acid group can coordinate to metal ions, forming stable metal-phosphonate nodes, while the imidazole ring can either coordinate to the same or a different metal center, or remain available for further functionalization or interaction within the pores of the framework. nih.govacs.org This allows for the creation of porous materials with tailored pore sizes and chemical environments. The choice of metal ion and the connectivity of the linker dictate the dimensionality and topology of the resulting framework, which can range from one-dimensional chains to complex three-dimensional networks. kaust.edu.sa
Self-Assembly Processes and Hierarchical Structuring of Phosphonic acid, 1H-imidazol-1-yl- Based Systems
The spontaneous organization of Phosphonic acid, 1H-imidazol-1-yl- into well-defined, ordered structures is a hallmark of its self-assembly behavior. This process is driven by the minimization of free energy through the formation of multiple non-covalent interactions. The resulting hierarchical structures can span multiple length scales, from simple dimers to extended one-, two-, and three-dimensional networks. tandfonline.com
In the absence of metal ions, the self-assembly is dominated by hydrogen bonding. The phosphonic acid groups can form strong P-O-H···O=P hydrogen bonds, leading to the formation of chains or layers. The imidazole rings can then mediate the interaction between these primary structures through N-H···N or N-H···O=P hydrogen bonds and π-π stacking, resulting in a complex three-dimensional architecture. acs.org
The introduction of metal ions adds another layer of control over the self-assembly process. The coordination of the phosphonic acid and imidazole moieties to metal centers leads to the formation of coordination polymers and MOFs with well-defined porosity and dimensionality. researchgate.netacs.org The structure of these materials can be further influenced by factors such as the metal-to-ligand ratio, the presence of templates or structure-directing agents, and the reaction conditions. The resulting hierarchical structures often exhibit porosity, which is crucial for their functional applications. kaust.edu.sa
Functional Applications of Phosphonic acid, 1H-imidazol-1-yl- Supramolecular Materials
The unique structural features of supramolecular materials derived from Phosphonic acid, 1H-imidazol-1-yl- give rise to a range of promising functional applications, most notably in the field of proton conduction.
The presence of both acidic phosphonic acid groups and proton-conducting imidazole moieties within a single, ordered framework makes these materials excellent candidates for proton exchange membranes in fuel cells. whut.edu.cnnih.gov The proton conductivity of these materials is highly dependent on the arrangement and connectivity of the functional groups, as well as the presence of water molecules within the structure. MOFs constructed from imidazole-containing phosphonate (B1237965) linkers have shown significantly enhanced proton conductivity compared to their counterparts without the imidazole group. nih.gov For instance, an iron-based MOF with coordinated imidazole ligands exhibited a proton conductivity of 1.21 × 10⁻² S cm⁻¹ at 60 °C, which is among the highest reported for MOFs. nih.gov
The proton conductivity is often mediated by water molecules that form hydrogen-bonded networks within the pores of the material, facilitating proton transport through Grotthuss-type mechanisms. rsc.org The ability to tune the pore size and hydrophilicity of these materials allows for the optimization of their proton-conducting properties.
Beyond proton conduction, the porous nature and functionalized surfaces of these supramolecular materials make them suitable for applications in catalysis and adsorption. researchgate.netrsc.org The imidazole and phosphonic acid groups can act as active sites for catalytic reactions or as binding sites for the selective adsorption of molecules and ions. For example, covalent organic polymers with imidazole linkages have been explored for the extraction of uranium from aqueous solutions. researchgate.net
Interactive Data Table: Proton Conductivity of Imidazole-Phosphonate Based Materials
| Material | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) | Reference |
| Im-Fe-MOF | 60 | - | 1.21 x 10⁻² | nih.gov |
| ZnLIm-2 | 80 | 95 | ~6 x 10⁻⁴ | acs.org |
| MFM-512 | 25 | 99 | 2.9 x 10⁻³ | rsc.org |
| PFSA-NH-Zr-1 | 80 | 100 | 0.292 | whut.edu.cn |
Synthesis and Evaluation of Phosphonic Acid, 1h Imidazol 1 Yl Derivatives and Analogs
Derivatization Strategies for Enhancing or Modulating Phosphonic acid, 1H-imidazol-1-yl- Properties
The modification of the "Phosphonic acid, 1H-imidazol-1-yl-" scaffold is a key strategy to enhance or modulate its properties. Derivatization can occur at several positions, including the imidazole (B134444) ring, the phosphonate (B1237965) group, and the linker connecting them.
One common approach involves the N-alkylation of the imidazole ring . This has been demonstrated in the synthesis of drug conjugates where [hydroxy(1H-imidazol-1-yl)methylene]bis(phosphonic acid) is reacted with epoxide-containing linkers in water, resulting in a facile N-alkylation google.com. Another strategy is the introduction of substituents onto the imidazole ring itself. For instance, microwave-assisted multicomponent reactions have been employed to produce 4-fluorophenyl-2,5-disubstituted imidazoles, which can then be further functionalized nih.gov.
Modification of the phosphonate group is another critical derivatization pathway. Phosphonate diesters can be selectively converted to monoesters through partial dealkylation using reagents like hydrazine (B178648) hydrate (B1144303) under solvent-free conditions researchgate.net. This allows for the modulation of polarity and potential for further functionalization. The complete hydrolysis of phosphonate esters to the corresponding phosphonic acids is also a common final step in the synthesis of active compounds, often achieved using strong acids like HCl nih.gov.
Alterations to the linker between the imidazole and phosphonate moieties provide another avenue for derivatization. For example, in the synthesis of imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, the core structure is built upon a propionic acid backbone, effectively creating a more complex linker frontiersin.org. "Click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for connecting an imidazole-containing fragment to a phosphonate-bearing molecule via a triazole linker ej-chem.orgresearchgate.netqnl.qa. This method offers high efficiency and regioselectivity.
Furthermore, multicomponent reactions (MCRs) provide an efficient means to assemble complex molecules incorporating the "Phosphonic acid, 1H-imidazol-1-yl-" motif in a single step. These reactions can be used to construct a wide variety of heterocyclic phosphonates, demonstrating the versatility of this building block in creating diverse chemical libraries beilstein-journals.org.
Structure-Activity Relationship Studies for Phosphonic acid, 1H-imidazol-1-yl- Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of "Phosphonic acid, 1H-imidazol-1-yl-" analogs influences their biological activity. These studies guide the design of more potent and selective compounds.
A study on 4-fluorophenyl-imidazole derivatives as kinase inhibitors revealed that the kinase selectivity is highly dependent on the substituents at the C-2 and C-5 positions of the imidazole ring nih.gov. For example, the introduction of a pyrimidine (B1678525) group at C-5 led to potent p38α MAPK inhibition, while a pyridine (B92270) at the same position resulted in CK1δ inhibition. The position of a carboxylic acid or tetrazole group at C-2 also played a significant role in determining the inhibitory profile nih.gov.
| Compound | C-5 Substituent | C-2 Functional Group | Kinase Inhibition (IC50) |
| 15 | Pyrimidine | Carboxylate | p38α MAPK (250 nM) |
| 34 | Pyrimidine | Tetrazole | p38α MAPK (96 nM) |
| 3 | Pyridine | - | CK1δ (89 nM) |
| 31 | Pyridin-2-one | - | JAK2 (62 nM) |
| Data sourced from a study on 4-fluorophenyl-imidazole kinase inhibitors nih.gov. |
In the context of antiviral agents, SAR studies of imidazole-coumarin conjugates against the Hepatitis C virus (HCV) have provided valuable insights. It was found that the presence of a hydrogen atom at the N(1) position of the imidazole ring is crucial for activity. Furthermore, the nature and position of substituents on the coumarin (B35378) moiety significantly impact the potency and selectivity of the conjugates mdpi.com.
| Conjugate Feature | Impact on Anti-HCV Activity |
| N(1)-H on Imidazole | Essential for activity |
| Coumarin Substituents (Cl, F, Br, Me, OMe) | Modulate potency and selectivity |
| Key findings from SAR studies on imidazole-coumarin conjugates mdpi.com. |
Another area where SAR has been explored is in the development of inhibitors for imidazole glycerol (B35011) phosphate (B84403) dehydratase (IGPD) . A library of β-carboxamido phosphonates was synthesized and evaluated, revealing that specific interactions, not previously observed with other inhibitors, could be achieved through the carboxamide group nih.gov. This highlights the potential for discovering novel binding modes through systematic structural modifications.
Bioisosteric Modifications and Design of Novel Phosphonic acid, 1H-imidazol-1-yl- Scaffolds
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles nih.gov. The "Phosphonic acid, 1H-imidazol-1-yl-" scaffold offers several opportunities for bioisosteric modifications.
A prominent example of bioisosteric replacement involves the phosphonic acid group serving as a bioisostere for a carboxylic acid . In a series of potent AMPA receptor antagonists, the replacement of a carboxylic acid group with a phosphonic acid at the 2-position of a heterocyclic-fused 4-oxo-indeno[1,2-e]pyrazine system led to a significant increase in potency. The resulting phosphonic acid derivative, 9-(1H-tetrazol-5-ylmethyl)-4-oxo-5,10-dihydroimidazo[1,2-a]indeno[1,2-e]pyrazin-2-yl phosphonic acid, exhibited a strong binding affinity for the AMPA receptor (IC50 = 13 nM) and potent antagonist activity (IC50 = 6 nM) nih.govresearchgate.net. This modification also led to a longer duration of action in vivo nih.govresearchgate.net.
| Compound | Functional Group at Position 2 | Functional Group at Position 9 | AMPA Receptor Binding (IC50) |
| Analog | Carboxylic Acid | Carboxymethyl | - |
| 4i | Phosphonic Acid | 1H-tetrazol-5-ylmethyl | 13 nM |
| Comparison of a carboxylic acid-containing compound with its phosphonic acid bioisostere nih.govresearchgate.net. |
The rationale behind this successful bioisosteric replacement lies in the ability of the phosphonic acid group to mimic the acidic properties and tetrahedral geometry of the carboxylate group, while potentially offering different binding interactions and improved metabolic stability beilstein-journals.org.
Conversely, the imidazole ring itself can be considered a bioisostere for other functional groups , such as an amide bond in certain contexts, due to its hydrogen bonding capabilities and steric properties nih.gov. While direct replacement of the imidazole in "Phosphonic acid, 1H-imidazol-1-yl-" is less commonly reported, the design of novel scaffolds often involves considering bioisosteric relationships. For instance, other five-membered nitrogen-containing heterocycles could potentially serve as bioisosteres for the imidazole ring to explore new chemical space and modulate biological activity.
The concept of bioisosterism is a powerful tool in the design of novel scaffolds based on "Phosphonic acid, 1H-imidazol-1-yl-". By systematically replacing key functional groups, medicinal chemists can optimize the properties of lead compounds and develop new therapeutic agents with improved efficacy and safety profiles.
Synthetic Utility of Phosphonic acid, 1H-imidazol-1-yl- as a Building Block in Complex Molecule Synthesis
"Phosphonic acid, 1H-imidazol-1-yl-" and its derivatives are valuable building blocks in the synthesis of more complex molecules, owing to the versatile reactivity of both the imidazole and phosphonate moieties.
One of the most significant applications of this scaffold is in "click" chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this approach, an alkyne-functionalized imidazole or a phosphonate-containing azide (B81097) (or vice versa) can be readily coupled to form a 1,2,3-triazole-linked conjugate. For example, the reaction between an α-azidoamino diethyl methylphosphonate (B1257008) and 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole has been used to synthesize complex biheterocyclic phosphonic glycine (B1666218) analogues in high yield and with excellent regioselectivity ej-chem.orgresearchgate.netqnl.qa. This methodology provides a robust and efficient way to assemble elaborate molecular architectures.
Multicomponent reactions (MCRs) also feature prominently in the synthetic utility of imidazolylphosphonates. MCRs allow for the construction of complex heterocyclic phosphonates in a single pot from three or more starting materials, offering high atom economy and procedural simplicity beilstein-journals.org. For instance, microwave-assisted MCRs have been utilized to synthesize 4-fluorophenyl-2,5-disubstituted imidazoles, which can then be further elaborated, including the introduction of phosphonate groups via click reactions nih.gov.
The "Phosphonic acid, 1H-imidazol-1-yl-" framework is a key component in the synthesis of bisphosphonates, a class of drugs used to treat bone disorders. Imidazol-1-yl-acetic acid is a crucial precursor for the synthesis of zoledronic acid, a third-generation bisphosphonate researchgate.netnih.govsciforum.net. The synthesis involves the N-alkylation of imidazole followed by reaction with phosphorous acid and phosphorus trichloride (B1173362) to construct the geminal bisphosphonate group.
The ability to selectively functionalize different parts of the molecule further enhances its utility as a building block. For example, the phosphonate esters can be selectively hydrolyzed to the monoester or the full acid, allowing for differential protection and subsequent reactions researchgate.netnih.gov. This enables the stepwise construction of complex molecules with precise control over the final structure nih.govchemrxiv.orgnih.gov.
Advanced Analytical Techniques for the Characterization of Phosphonic Acid, 1h Imidazol 1 Yl
High-Resolution Spectroscopic Methods for Phosphonic acid, 1H-imidazol-1-yl- Analysis
High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of Phosphonic acid, 1H-imidazol-1-yl-. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful methods employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy are fundamental in confirming the identity and purity of Phosphonic acid, 1H-imidazol-1-yl-. In ¹H NMR spectra, characteristic signals for the imidazole (B134444) ring protons and the methylene (B1212753) group adjacent to it are observed. For instance, in a study of related compounds, ¹H NMR spectra were recorded on a 500 MHz spectrometer, with chemical shifts reported in ppm relative to tetramethylsilane (B1202638) (TMS). semanticscholar.org For similar phosphonate (B1237965) derivatives, ¹H and ³¹P NMR spectra have been used to characterize the final products. google.com The ³¹P NMR spectrum provides direct information about the phosphorus environment, typically showing a single resonance for the two equivalent phosphonic acid groups in the parent molecule. In deuterated solvents like D₂O, the chemical shifts can be referenced to phosphoric acid. semanticscholar.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of Phosphonic acid, 1H-imidazol-1-yl- and its complexes typically shows characteristic absorption bands. For example, in a study of a related manganese phosphonate complex, the FTIR spectrum displayed bands at 1606 cm⁻¹ (weak), 1418 cm⁻¹ (weak), 1130 cm⁻¹ (strong), 1084 cm⁻¹ (very strong), and 1010 cm⁻¹ (very strong), which are indicative of the phosphonate and imidazole groups. rsc.org These bands correspond to the stretching and bending vibrations of P-O, C-N, and C-H bonds within the molecule.
Below is an interactive table summarizing typical spectroscopic data for compounds related to Phosphonic acid, 1H-imidazol-1-yl-.
| Technique | Observed Features | Reference |
| ¹H NMR | Signals for imidazole and methylene protons. | semanticscholar.org |
| ³¹P NMR | Resonance for phosphonic acid groups. | semanticscholar.org |
| FTIR | Bands for P-O, C-N, and C-H vibrations. | rsc.org |
Chromatographic and Electrophoretic Separations of Phosphonic acid, 1H-imidazol-1-yl- and its Metabolites
Chromatographic and electrophoretic methods are essential for the separation and quantification of Phosphonic acid, 1H-imidazol-1-yl- from complex matrices and for the analysis of its metabolites.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of phosphonic acids. For instance, a sensitive and rapid RP-HPLC method was developed for the quantification of zoledronic acid, a related bisphosphonate. ijpsonline.com This method utilized a C18 column and a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. ijpsonline.comsielc.comsielc.comsielc.com The purity of zoledronic acid can be effectively determined by HPLC, with some processes achieving purity levels greater than 99.7%. google.com
Capillary Electrophoresis (CE): Capillary electrophoresis, particularly capillary zone electrophoresis (CZE), is a high-resolution separation technique suitable for ionic compounds like phosphonic acids. nih.gov CE methods have been successfully applied for the separation of various alkylphosphonic acids and their derivatives. nih.govnih.gov The separation is based on the differential migration of charged analytes in an electric field. The use of a background electrolyte, often containing a UV-absorbing agent for indirect detection, is crucial for the separation. nih.gov For example, an electrolyte containing 5 mM sorbic acid and 0.1 mM decamethonium (B1670452) bromide at pH 6 has been used for the simultaneous separation of alkylphosphonic acids and their monoester derivatives. nih.gov
The following table provides an overview of chromatographic and electrophoretic methods used for similar compounds.
| Technique | Stationary/Mobile Phase or Electrolyte | Detection | Reference |
| RP-HPLC | C18 column, Acetonitrile/Water/Phosphoric Acid | UV | ijpsonline.com |
| Capillary Electrophoresis | 5 mM Sorbic Acid, 0.1 mM Decamethonium Bromide, pH 6 | Indirect UV | nih.gov |
X-ray Diffraction and Advanced Crystallographic Studies of Phosphonic acid, 1H-imidazol-1-yl- Complexes
Crystallographic data for a related compound, tris(dicyclohexylammonium) hydrogen [1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonatoethane]phosphonate ethanol (B145695) monosolvate monohydrate, is presented in the interactive table below. researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 14.2351 (2) |
| b (Å) | 14.3010 (3) |
| c (Å) | 15.3021 (3) |
| α (°) | 64.626 (1) |
| β (°) | 79.725 (1) |
| γ (°) | 60.960 (1) |
| V (ų) | 2459.04 (8) |
| Z | 2 |
Mass Spectrometry and Fragmentation Analysis of Phosphonic acid, 1H-imidazol-1-yl-
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like HPLC or CE, it provides a highly sensitive and selective method for the identification and quantification of Phosphonic acid, 1H-imidazol-1-yl- and its metabolites.
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and ionic compounds like phosphonic acids. google.com In negative-ion mode, the mass spectra of these compounds often show an abundant [M-H]⁻ ion. nih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion, providing structural information. nih.govchimia.ch For instance, the fragmentation of alkylphosphonic acids and their monoesters has been shown to be characteristic. nih.gov
In some cases, derivatization is employed to improve the ionization efficiency and chromatographic behavior of the analyte. For example, zoledronic acid has been derivatized using trimethylsilyldiazomethane (B103560) (TMS-DAM) to form the tetramethyl phosphonate, which can be readily ionized by ESI to yield a predominant [M+H]⁺ ion at m/z 329. washington.edu
The table below summarizes key mass spectrometric data for related compounds.
| Analyte | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Alkylphosphonic Acids | Negative ESI | [M-H]⁻ | Characteristic acid and monoester fragments | nih.gov |
| Zoledronic Acid (derivatized) | Positive ESI | [M+H]⁺ 329 | 351, 283, 261 | washington.edu |
Biochemical and Enzymatic Roles of Phosphonic Acid, 1h Imidazol 1 Yl
Participation of Phosphonic acid, 1H-imidazol-1-yl- in Enzyme-Catalyzed Reactions
Phosphonic acid, 1H-imidazol-1-yl- is understood to function as an intermediate, substrate, or product in a variety of enzyme-catalyzed reactions. ontosight.ai Its participation is particularly noted in the realm of nucleotide metabolism. ontosight.ai The structural similarity of the imidazole (B134444) ring to components of purines suggests its potential interaction with enzymes involved in purine (B94841) biosynthesis and degradation. For instance, related imidazole-containing metabolites like 5-aminoimidazole ribonucleotide are known intermediates in the de novo synthesis of purine nucleotides. umaryland.edu
Furthermore, the phosphonic acid group can mimic the phosphate (B84403) groups of natural substrates, allowing it to interact with the active sites of various enzymes. The reactivity of the P-N bond in phosphorylimidazole makes it a competent phosphoryl group donor in certain enzymatic reactions. This is exemplified in the in vitro synthesis of sugar nucleoside diphosphates, where a reactive phosphoroimidazolidate intermediate is formed to facilitate the transfer of a nucleoside monophosphate to a sugar 1-phosphate. thieme-connect.de
While direct evidence for specific enzymes that utilize Phosphonic acid, 1H-imidazol-1-yl- is limited, the chemical principles underlying its structure suggest its potential role as a transiently formed intermediate in phosphoryl transfer reactions catalyzed by certain kinases or phosphatases. The imidazole ring can act as a general base or nucleophile, while the phosphonic acid group provides the phosphoryl moiety for transfer. The study of metal complexes with imidazole-containing ligands as artificial hydrolases for phosphate bond cleavage further underscores the chemical suitability of this structure for participating in such reactions. bohrium.com
Mechanisms of Protein Phosphorylation and Dephosphorylation Involving Phosphonic acid, 1H-imidazol-1-yl-
Phosphonic acid, 1H-imidazol-1-yl- is implicated in the modification of proteins through phosphorylation, a key mechanism for regulating protein activity and function. ontosight.ai The compound can act as a phosphoryl group donor, transferring its phosphate group to specific amino acid residues on a protein, such as serine, threonine, or tyrosine. This post-translational modification can induce conformational changes in the protein, thereby altering its enzymatic activity, localization, or interaction with other molecules.
While specific protein kinases that directly use Phosphonic acid, 1H-imidazol-1-yl- as a substrate are not well-documented, the potential for such interactions exists. The imidazole moiety could play a role in the binding and orientation of the molecule within the kinase's active site.
Conversely, in dephosphorylation, the compound could potentially be a product of the enzymatic removal of a phosphate group from a phosphorylated protein by a phosphatase.
It is important to note that more complex molecules containing the 1H-imidazol-1-yl phosphonic acid structure have been shown to inhibit enzymes involved in phosphorylation-related pathways. For example, zoledronic acid, which contains this moiety, is a potent inhibitor of farnesyl pyrophosphate (FPP) synthase. nih.govoup.com Inhibition of this enzyme prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPase signaling proteins, which are themselves often regulated by phosphorylation. nih.gov This indirect influence on phosphorylation-dependent signaling cascades highlights the potential of the 1H-imidazol-1-yl phosphonic acid core structure to interact with enzymes that are part of broader phosphorylation networks.
Integration of Phosphonic acid, 1H-imidazol-1-yl- into Metabolic Networks and Pathways
Phosphonic acid, 1H-imidazol-1-yl- is suggested to be involved in the biosynthesis of certain biomolecules, including nucleotides and amino acids. ontosight.ai Its structural relationship to key metabolic intermediates supports this notion.
The imidazole core is a fundamental component of the amino acid histidine and of purine nucleotides (adenine and guanine). Therefore, it is plausible that Phosphonic acid, 1H-imidazol-1-yl- could be an intermediate or a byproduct in the metabolic pathways of these essential molecules. For example, imidazole acetol-phosphate is a known intermediate in histidine biosynthesis. hmdb.ca
The involvement of related molecules in key metabolic pathways is well-established. 5-Aminoimidazole ribonucleotide is a crucial intermediate in the de novo purine nucleotide biosynthesis pathway. umaryland.edu This pathway is fundamental for the production of ATP and GTP, the energy currency and building blocks for DNA and RNA synthesis.
While the precise points of entry and exit of Phosphonic acid, 1H-imidazol-1-yl- in metabolic networks are not yet fully elucidated, its chemical structure strongly suggests potential links to these central metabolic routes.
Potential Metabolic Intersections of Phosphonic acid, 1H-imidazol-1-yl-
| Metabolic Pathway | Potential Role of Phosphonic acid, 1H-imidazol-1-yl- | Related Metabolite | Reference |
| Purine Metabolism | Intermediate in biosynthesis or degradation | 5-Aminoimidazole ribonucleotide | ontosight.aiumaryland.edu |
| Histidine Metabolism | Potential intermediate or byproduct | Imidazole acetol-phosphate | hmdb.ca |
| Nucleotide Sugar Metabolism | Phosphoryl group donor for sugar activation | Phosphoroimidazolidate intermediate | ontosight.aithieme-connect.de |
Regulatory Functions of Phosphonic acid, 1H-imidazol-1-yl- in Biological Systems
The regulatory functions of Phosphonic acid, 1H-imidazol-1-yl- in biological systems are likely exerted through its participation in the enzymatic and metabolic pathways mentioned previously. ontosight.ai By acting as a substrate, product, or intermediate, it can influence the flux through these pathways and, consequently, the cellular levels of important biomolecules.
The ability of the phosphate group in Phosphonic acid, 1H-imidazol-1-yl- to be transferred to proteins represents a direct mechanism for regulating protein function. ontosight.ai Protein phosphorylation is a ubiquitous regulatory mechanism that controls a vast array of cellular processes, including signal transduction, gene expression, and cell cycle progression.
Furthermore, compounds containing the 1H-imidazol-1-yl phosphonic acid structure have been investigated for their inhibitory effects on specific enzymes, suggesting a potential regulatory role through enzyme inhibition. The inhibition of FPP synthase by the related compound zoledronic acid is a prime example of how this chemical scaffold can modulate a key metabolic pathway with significant downstream regulatory consequences. nih.govoup.com
While the specific regulatory roles of Phosphonic acid, 1H-imidazol-1-yl- as an independent signaling molecule have not been extensively characterized, its chemical nature and its involvement in fundamental biochemical processes suggest that it may act as a metabolic or enzymatic regulator.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reactant | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|
| α-Azidoaminophosphonate | CuSO₄·5H₂O + Ascorbate | Water/ethanol | 90% |
Basic: How are structural ambiguities resolved in 1H-imidazol-1-yl-phosphonic acid derivatives?
Methodological Answer:
Multidimensional NMR spectroscopy is critical:
- 1D NMR (¹H, ¹³C) : Assigns proton and carbon environments, e.g., distinguishing imidazole ring protons (δ 7.5–8.5 ppm) from phosphonate groups (δ 20–30 ppm for ³¹P) .
- 2D NMR (COSY, HSQC, HMBC) : Confirms regioselectivity by correlating imidazole C-2 protons with triazole carbons and phosphonate groups .
- X-ray crystallography (if applicable): Resolves stereochemistry in coordination polymers, as seen in Co(II)/Ni(II) complexes .
Basic: What purification strategies ensure high-purity 1H-imidazol-1-yl-phosphonic acid compounds?
Methodological Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane (1:1) effectively separates polar phosphonic acid derivatives from byproducts .
- Recrystallization : Ether/hexane mixtures yield crystalline products with >99% purity, verified by HPLC or melting point analysis .
- Ion-exchange chromatography : Useful for isolating sodium salts of bisphosphonic acids .
Advanced: How do 1H-imidazol-1-yl-phosphonic acid derivatives function in coordination polymer design?
Methodological Answer:
These ligands form 1D coordination polymers with transition metals (e.g., Co²⁺, Ni²⁺) under acidic conditions (pH 2–3):
- Ligand design : Cyclopropane/cyclobutane-substituted derivatives (e.g., H₄cppZol) enhance structural rigidity .
- Applications : Polymers exhibit proton conductivity (10⁻³–10⁻⁴ S/cm) relevant for fuel-cell membranes, though hydration-dependent performance requires further study .
Advanced: What analytical challenges arise in detecting trace phosphonic acid residues in complex matrices?
Methodological Answer:
- Detection limits : Vary widely (0.01–0.2 mg/kg) due to matrix effects in organic samples (e.g., plant tissues) .
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Requires derivatization (e.g., methyl ester formation) to improve sensitivity .
- False positives : Differentiate phosphonic acid from fosetyl degradation using isotopic labeling or enzymatic assays .
Advanced: What mechanistic insights govern the regioselectivity of 1,3-dipolar cycloaddition in these systems?
Methodological Answer:
- Transition-state analysis : DFT calculations show copper(I) acetylides lower activation energy, favoring 1,4-triazole regioisomers .
- Solvent effects : Aqueous ethanol stabilizes dipolar intermediates, reducing side reactions .
- Kinetic vs. thermodynamic control : High yields (>90%) suggest irreversible formation of the 1,4-product under catalytic conditions .
Advanced: How do degradation pathways impact the environmental persistence of these compounds?
Methodological Answer:
- Hydrolysis : Phosphonic acid derivatives degrade slowly at neutral pH but rapidly under alkaline conditions (t₁/₂ < 24 hrs at pH 10) .
- Advanced oxidation processes (AOPs) : UV/H₂O₂ systems mineralize >80% of residues via hydroxyl radical attack on the imidazole ring .
- Biodegradation : Limited data; soil microbiota show <10% degradation in 30 days, necessitating engineered bioremediation strategies .
Advanced: What role do these compounds play in enzyme inhibition studies?
Methodological Answer:
- Farnesyl pyrophosphate synthase (FPPS) inhibition : Zoledronic acid (a derivative) binds to FPPS with IC₅₀ = 15 nM, disrupting osteoclast activity .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 2–5 nM) and stoichiometry (1:1 ligand-enzyme ratio) .
- Molecular docking : Imidazole nitrogen coordinates Mg²⁺ in the enzyme active site, while phosphonate groups mimic pyrophosphate .
Basic: What intermediates are critical in synthesizing bisphosphonic acid analogs?
Methodological Answer:
- α-Azidoaminophosphonates : Prepared via Staudinger reaction between azides and phosphonate esters .
- Imidazolyl acetylenes : Synthesized by alkylation of 1H-imidazole with propargyl bromide .
- Key validation : Intermediate purity (>95%) confirmed by TLC and HRMS before cycloaddition .
Advanced: How are computational methods applied to optimize these compounds for material science?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict proton transport pathways in coordination polymers by analyzing hydrogen-bond networks .
- Density functional theory (DFT) : Models ligand-metal binding energies to screen stable polymer configurations .
- Machine learning : Predicts synthetic feasibility of novel derivatives using reaction databases (e.g., Reaxys, Pistachio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
